molecular formula C7H8ClNO B1355014 2-Chloro-5-methoxy-3-methylpyridine CAS No. 74650-70-7

2-Chloro-5-methoxy-3-methylpyridine

Cat. No.: B1355014
CAS No.: 74650-70-7
M. Wt: 157.6 g/mol
InChI Key: GHLYOKOAECDWQL-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and a methyl group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-methoxy-3-methylpyridine typically involves the chlorination of 3-methylpyridine followed by methoxylation. One common method involves the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-3-methylpyridine. This intermediate is then reacted with methanol in the presence of a base to introduce the methoxy group at the fifth position .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if introduced, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Major Products

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: The major product is 2-chloro-5-methoxy-3-pyridinecarboxylic acid.

    Reduction: The major product is 2-chloro-5-methoxy-3-methylpyridineamine.

Scientific Research Applications

2-Chloro-5-methoxy-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methoxy-5-methylpyridine
  • 3-Chloro-2-methoxy-5-methylpyridine
  • 2-Chloro-5-methylpyridine

Uniqueness

2-Chloro-5-methoxy-3-methylpyridine is unique due to the specific arrangement of its substituents, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The methoxy group at the fifth position and the methyl group at the third position provide distinct steric and electronic properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-chloro-5-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYOKOAECDWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511473
Record name 2-Chloro-5-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74650-70-7
Record name 2-Chloro-5-methoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a flame dried flask under N2 was placed DMF (150 mL), NaH (50% oil dispersion, 4.0 g, 0.08 mol) and 2-chloro-5-hydroxy-3-methylpyridine (11.7 g, 0.08 mol). The solution was stirred at 0°-5° C. until the evolution of H2 ceased and then a solution of CH3I (5.6 mL, 0.09 mol) in DMF (50 mL) was added dropwise. After the addition, the solution was allowed to stir at room temperature overnight. The resulting slurry was added to H2O and extracted with Et2 0 (3×). The organic layer was concentrated and the residue distilled at 85° C. (0.6 mm) to yield 12.8 g of 2-chloro-5-methoxy-3-methylpyridine (95%) as an oil; 1H NMR (CDCl3) δ2.35 (3H, s), 3.8 (3H, s), 7.1 (1H, d, J=3) and 7.9 (1H, d, J=3); MS m/e (M+) 157.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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